5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a pyrazole ring, a thiadiazole ring, and phenyl groups, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazine derivatives with thiocarbonyl compounds under controlled conditions. The reaction conditions often involve the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Chemical Reactions Analysis
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a cytotoxic agent against cancer cell lines, making it a candidate for anticancer drug development.
Antimicrobial Activity: The compound exhibits antifungal and antibacterial properties, making it useful in developing new antimicrobial agents.
Biological Studies: It is used in molecular modeling studies to understand its interaction with biological targets and to design more potent derivatives.
Mechanism of Action
The mechanism of action of 5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets in cells. The compound can bind to enzymes or receptors, inhibiting their activity and leading to cell death or growth inhibition. For instance, its cytotoxic activity against cancer cells is attributed to its ability to interfere with DNA synthesis and induce apoptosis .
Comparison with Similar Compounds
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine can be compared with other similar compounds such as:
5-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-phenyl-4,5-dihydropyrazol-1-yl (pyridin-4-yl)methanone: This compound also features a pyrazole ring and exhibits similar biological activities.
(Z)-5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-diones: These derivatives have shown potential as cytotoxic agents and share structural similarities with the target compound.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
521936-76-5 |
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Molecular Formula |
C23H17N5S |
Molecular Weight |
395.5 g/mol |
IUPAC Name |
5-(1,3-diphenylpyrazol-4-yl)-N-phenyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C23H17N5S/c1-4-10-17(11-5-1)21-20(16-28(27-21)19-14-8-3-9-15-19)22-25-26-23(29-22)24-18-12-6-2-7-13-18/h1-16H,(H,24,26) |
InChI Key |
NRQQRJFQBPCYIL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C3=NN=C(S3)NC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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